molecular formula C24H23N3O4S B2751884 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-41-3

7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2751884
CAS No.: 688054-41-3
M. Wt: 449.53
InChI Key: KCGOMWQWUAJJLG-UHFFFAOYSA-N
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Description

7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity

The compound 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of C24H23N3O4SC_{24}H_{23}N_3O_4S and a molecular weight of 449.53 g/mol, this compound exhibits structural features that suggest a range of pharmacological properties.

Chemical Structure

The structure of the compound includes a quinazoline core, which is known for its diverse biological activities, including anticancer and antibacterial properties. The presence of the pyridine and dioxole moieties further enhances its potential interactions within biological systems.

Antibacterial Activity

Research indicates that compounds with similar structural frameworks often exhibit significant antibacterial properties. For example, derivatives containing quinazoline and pyridine rings have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
7-[4-oxo...S. aureus
7-[4-oxo...E. coli

Anticancer Potential

The quinazoline derivatives are also noted for their anticancer activities. Studies have shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The exact mechanisms often involve the modulation of kinase activity or the induction of apoptosis in cancer cells.

The biological activity of the compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Interaction : The ability to bind to specific receptors can lead to altered signaling pathways, affecting cell proliferation and survival.
  • Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various quinazoline derivatives, the compound was tested against multiple strains using the agar disc-diffusion method. Results indicated that it demonstrated significant inhibition zones compared to control groups, suggesting potent antibacterial activity .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of similar compounds reported that derivatives showed cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that compounds like this one may exhibit favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic use.

Properties

CAS No.

688054-41-3

Molecular Formula

C24H23N3O4S

Molecular Weight

449.53

IUPAC Name

7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H23N3O4S/c28-22(26-11-8-17(9-12-26)16-5-2-1-3-6-16)7-4-10-27-23(29)18-13-20-21(31-15-30-20)14-19(18)25-24(27)32/h1-3,5-6,8,13-14H,4,7,9-12,15H2,(H,25,32)

InChI Key

KCGOMWQWUAJJLG-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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